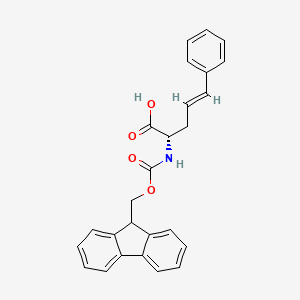

Fmoc-L-Styrylalanine

Description

Contextualization of Unnatural Amino Acids in Chemical Synthesis

Unnatural amino acids (UAAs) are amino acids that are not among the 20 canonical proteinogenic amino acids. qyaobio.com They are crucial components in modern medicinal chemistry and drug development. researchgate.netenamine.net The synthesis of UAAs has become a significant area of research because their incorporation into peptides or other molecules can introduce novel chemical and biological properties. qyaobio.comresearchgate.net

These unique building blocks can enhance the characteristics of bioactive peptides, leading to improved receptor affinity, greater selectivity, and increased metabolic stability. researchgate.net The introduction of UAAs into protein structures expands their functional diversity, which is a valuable tool in protein engineering. qyaobio.com Synthetic methods for creating these novel amino acid derivatives are critical for the de novo design of peptidomimetics, which are molecules that mimic the structure and function of natural peptides. researchgate.net The synthesis of UAAs can be achieved through chemical modifications of natural amino acids or through biocatalytic routes using enzymes. researchgate.net Asymmetric catalytic synthesis is a highly efficient method for producing optically enriched α-amino acids, which are widely used in the chemical synthesis of pharmaceuticals. qyaobio.com

The Role of Fmoc Protection in Peptide Chemistry

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amino group of amino acids, widely used in solid-phase peptide synthesis (SPPS). altabioscience.comwikipedia.org Developed by Carpino and Han in 1970, the Fmoc/tBu strategy has become the predominant method for peptide synthesis. seplite.combeilstein-journals.org In this approach, the N-terminal α-amino group is protected by the Fmoc group, while side-chain functional groups are protected by acid-labile groups like tert-butyl (t-Bu). seplite.compeptide.com

The primary advantage of the Fmoc group is that it can be removed under mild basic conditions, typically with a solution of piperidine (B6355638), which does not affect the acid-sensitive side-chain protecting groups or the linkage of the peptide to the solid support resin. wikipedia.orgseplite.com This orthogonality of protection schemes is a significant benefit over the older Boc/Bzl strategy, which required the use of harsh acids like hydrofluoric acid for final cleavage. iris-biotech.de The Fmoc method allows for milder reaction conditions, results in fewer side reactions, and generally produces higher yields. seplite.com Furthermore, the cleavage of the Fmoc group releases dibenzofulvene, a chromophore that allows for the real-time monitoring of the deprotection step by UV spectroscopy. seplite.comchempep.com

| Advantage of Fmoc Protection | Description |

|---|---|

| Orthogonality | The Fmoc group is removed by a base, while side-chain protecting groups and the resin linker are cleaved by acid, allowing for selective deprotection. peptide.comiris-biotech.de |

| Mild Conditions | Deprotection is achieved with a mild base (e.g., piperidine), avoiding the use of strong, hazardous acids required in other methods. altabioscience.comseplite.com |

| Reaction Monitoring | The cleavage by-product, dibenzofulvene, has a characteristic UV absorbance, enabling easy monitoring of the reaction progress. wikipedia.orgseplite.com |

| High Yield and Purity | The milder conditions and reduced side reactions contribute to higher yields and purity of the final peptide. altabioscience.comseplite.com |

| Automation Suitability | The repetitive nature of the coupling and deprotection cycles is well-suited for automated peptide synthesizers. altabioscience.combeilstein-journals.org |

Significance of the Styrylalanine Moiety in Bioactive Molecules and Material Science Research

The styrylalanine moiety, a structural component of Fmoc-L-Styrylalanine, is an unnatural amino acid that contains a styryl group (a vinylbenzene). This structural feature imparts unique properties that are of interest in the development of bioactive molecules and advanced materials. smolecule.comnih.gov The incorporation of styrylalanine into peptides can influence their conformation and biological activity. For instance, peptides containing this moiety have been investigated for their antiangiogenic activity. chemdad.com

In material science, the styryl group's conjugated system of double bonds can be exploited for applications in electronic and biomedical materials. smolecule.comkth.se The synthesis of styrylalanine derivatives is an active area of research, with methods being developed to control the stereochemistry and geometry (E/Z ratio) of the double bond, which is crucial for its function in larger molecular assemblies. nih.gov The unique structure of styrylalanine makes it a versatile building block for creating novel materials and therapeutics. sigmaaldrich.comcymitquimica.com

Scope and Research Focus of this compound Studies

Research involving this compound is primarily concentrated on its application as a building block in peptide synthesis to create molecules with specific biological functions or material properties. smolecule.com A key area of investigation is the synthesis of peptides with potential therapeutic applications, such as those with antiangiogenic properties. chemdad.com The unique styryl moiety allows for the exploration of structure-activity relationships in peptide-based drug development. smolecule.com

Current research also focuses on optimizing the synthetic routes to this compound and its derivatives to ensure high purity and stereochemical control. nih.govvulcanchem.com Studies explore its incorporation into peptides to modulate their interactions with biological targets. scispace.com The compound serves as a tool for chemists to design and synthesize novel peptidomimetics and other complex organic structures with tailored functionalities for applications in medicinal chemistry and material science. smolecule.comvulcanchem.com

Chemical Data for this compound

| Property | Value |

|---|---|

| Chemical Name | (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpent-4-enoic acid |

| CAS Number | 215190-24-2 lookchem.comrdchemicals.com |

| Molecular Formula | C26H23NO4 lookchem.comrdchemicals.com |

| Molecular Weight | 413.47 g/mol rdchemicals.com |

| Melting Point | 141.7 °C chemdad.comlookchem.com |

| Boiling Point | 683.3 °C at 760 mmHg lookchem.com |

| Density | 1.26 g/cm³ chemdad.comlookchem.com |

| Storage Temperature | 2-8°C lookchem.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-phenylpent-4-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO4/c28-25(29)24(16-8-11-18-9-2-1-3-10-18)27-26(30)31-17-23-21-14-6-4-12-19(21)20-13-5-7-15-22(20)23/h1-15,23-24H,16-17H2,(H,27,30)(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFMHHKMOLFNMMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215190-24-2 | |

| Record name | Fmoc-L-Styrylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Synthesis of Fmoc L Styrylalanine and Analogues

Strategies for Incorporating the Styrylalanine Moiety

The creation of the styrylalanine core is a fundamental step that can be achieved through various synthetic routes, each offering distinct advantages in terms of efficiency, stereocontrol, and applicability to analogue synthesis.

De novo Synthesis Approaches to Styrylalanine Backbone

De novo synthesis refers to the creation of a molecule from simple, commercially available starting materials. researchgate.netnih.gov In the context of L-Styrylalanine, this involves constructing the amino acid backbone and concurrently introducing the styryl side chain. One conceptual approach could involve the asymmetric synthesis of a suitable precursor, followed by a cross-coupling reaction to append the styryl group. For instance, a protected and activated serine derivative could potentially undergo a palladium-catalyzed Heck or Suzuki coupling with a styrene (B11656) derivative. The success of such a strategy would depend on the careful selection of catalysts and reaction conditions to ensure high yield and stereochemical integrity. While specific examples for L-Styrylalanine are not extensively detailed in the provided results, the principles of de novo synthesis of complex molecules are well-established. researchgate.netrsc.org

Asymmetric Synthesis Routes for Enantiopure Analogues

Asymmetric synthesis is paramount for producing enantiomerically pure amino acids, which is critical for their biological applications. wikipedia.orguwindsor.ca This can be achieved through several methods, including the use of chiral auxiliaries, chiral catalysts, or biocatalysis. wikipedia.org

Chiral Auxiliaries : A chiral auxiliary can be temporarily attached to an achiral substrate to direct a stereoselective transformation. wikipedia.org After the desired stereocenter is set, the auxiliary is removed to yield the enantiopure product.

Asymmetric Catalysis : Chiral metal complexes or organocatalysts can be used in substoichiometric amounts to catalyze the formation of one enantiomer over the other. wikipedia.orgnih.gov For example, asymmetric hydrogenation of a prochiral precursor containing the styryl moiety could be a viable route. wikipedia.org

Enzymatic Synthesis : Enzymes offer high stereoselectivity and operate under mild conditions. researchgate.netresearchgate.net For instance, transaminases could potentially convert a keto-acid precursor of styrylalanine into the desired L-amino acid with high enantiomeric excess. researchgate.net

Radical Approaches for Unnatural Amino Acid Synthesis

Radical chemistry has emerged as a powerful tool for the synthesis of unnatural amino acids, offering novel pathways for C-C bond formation. nih.govnih.gov These methods often proceed under mild conditions and exhibit broad functional group tolerance. acs.orgorganic-chemistry.org

A notable strategy involves the photoinduced decatungstate-catalyzed Giese reaction of aldehydes with dehydroalanine (B155165) derivatives. acs.orgorganic-chemistry.org This process generates acyl radicals from aldehydes, which then add to the double bond of dehydroalanine to form γ-carbonyl α-amino acids. organic-chemistry.org While not a direct synthesis of styrylalanine, this methodology highlights the potential of radical additions for creating diverse amino acid structures. Another approach involves the generation of alkyl radicals from cysteine derivatives via C-S bond cleavage, which can then participate in various C-C bond-forming reactions. nih.gov Adapting these radical-based methods could provide a novel and efficient route to styrylalanine and its analogues. sioc-journal.cn

Fmoc Protection Strategies for Amino Acids

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for the amino function of amino acids in peptide synthesis due to its stability under acidic conditions and its facile removal with a mild base. scielo.br

Introduction of Fmoc Group utilizing Activated Reagents (e.g., Fmoc-Cl, Fmoc-OSu)

The most common method for introducing the Fmoc group involves the reaction of the amino acid with an activated Fmoc derivative, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). scielo.br

Fmoc-Cl : This reagent is highly reactive and is typically used under Schotten-Baumann conditions, which involve an aqueous basic solution (e.g., sodium bicarbonate or sodium carbonate in a mixture of water and an organic solvent like dioxane). total-synthesis.com The base neutralizes the hydrochloric acid that is liberated during the reaction. total-synthesis.com A zinc-promoted method using Fmoc-Cl under neutral conditions has also been developed to circumvent the formation of oligomeric side products. nih.gov

Fmoc-OSu : This reagent is often preferred over Fmoc-Cl due to its greater stability and the fact that it leads to fewer side reactions, such as the formation of dipeptides. total-synthesis.com The reaction is typically carried out in a mixed solvent system, such as aqueous sodium bicarbonate and an organic solvent, with the pH carefully controlled. medchemexpress.com However, a known side reaction with Fmoc-OSu is the formation of Fmoc-β-Ala-OH as an impurity via a Lossen rearrangement. researchgate.net

| Reagent | Typical Conditions | Advantages | Disadvantages |

| Fmoc-Cl | Aqueous base (e.g., NaHCO₃), dioxane/water | High reactivity | Moisture sensitive, can lead to oligomerization |

| Fmoc-OSu | Aqueous base (e.g., NaHCO₃), organic solvent | More stable, fewer side reactions | Can form Fmoc-β-Ala-OH impurity |

Anhydrous Protection Methods for Fmoc-Amines

In certain cases, particularly when dealing with sensitive substrates or to avoid aqueous workups, anhydrous methods for Fmoc protection are desirable. total-synthesis.comgoogle.comgoogle.com One such method involves the silylation of the amino acid prior to the introduction of the Fmoc group. google.comgoogle.com The amino acid is first treated with a silylating agent, such as trimethylsilyl (B98337) chloride, in an anhydrous solvent like methylene (B1212753) chloride. google.com This in situ generates a silylated amine, which is then reacted with an activated Fmoc reagent, like Fmoc-Cl. google.com This approach allows the reaction to proceed under non-aqueous conditions, often leading to high yields and purity. google.comgoogle.com

Solid-Phase Peptide Synthesis (SPPS) Integration

The integration of Fmoc-L-Styrylalanine into a peptide sequence via SPPS follows a cyclical process of deprotection, coupling, and washing steps. mdpi.com The bulky nature of the styryl group can present unique challenges, necessitating careful optimization of each step to ensure high yields and purity of the final peptide.

The initial attachment of this compound to the resin is a crucial step. For 2-chlorotrityl chloride resin, the loading is typically achieved by reacting the Fmoc-protected amino acid with the resin in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a solvent such as dichloromethane (B109758) (DCM). peptideweb.comalmacgroup.comrsc.org It is essential to use anhydrous conditions as 2-CTC resin is highly sensitive to moisture. almacgroup.comnih.gov After the initial loading, any unreacted sites on the resin are often "capped" using a small nucleophile like methanol (B129727) to prevent them from participating in subsequent coupling steps. uci.edursc.org

The loading level of the resin can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed sample of the loaded resin and measuring the absorbance of the resulting dibenzofulvene-piperidine adduct. csic.essigmaaldrich.com

Table 1: Common Resins for SPPS

| Resin Type | C-Terminal Functionality | Common Loading Protocol |

|---|---|---|

| 2-Chlorotrityl chloride (2-CTC) | Carboxylic Acid | Fmoc-AA-OH, DIPEA in DCM peptideweb.comrsc.org |

| Wang Resin | Carboxylic Acid | Fmoc-AA-OH, DIC, HOBt, DMAP in DCM/DMF peptideweb.com |

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amino group of the amino acid. wikipedia.org Its removal is a critical step in the SPPS cycle, allowing for the subsequent coupling of the next amino acid. The deprotection mechanism involves the abstraction of an acidic proton from the fluorene (B118485) ring by a base, followed by a β-elimination to release the free amine, carbon dioxide, and dibenzofulvene (DBF). peptide.comnih.gov

The most common reagent used for Fmoc deprotection is a solution of piperidine (B6355638) in a polar solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). nih.govspringernature.com Piperidine, a secondary amine, not only facilitates the deprotection but also acts as a scavenger for the reactive DBF intermediate, forming a stable adduct and preventing side reactions. peptide.comacs.org

Standard deprotection conditions often involve treating the resin-bound peptide with a 20% piperidine solution in DMF. uci.eduspringernature.comiris-biotech.de Typically, this is done in two steps: a short initial treatment followed by a longer one to ensure complete removal of the Fmoc group. chempep.com The progress of the deprotection can be monitored by UV spectroscopy by measuring the absorbance of the dibenzofulvene-piperidine adduct. iris-biotech.dechempep.com

While piperidine is effective, alternative deprotection reagents and conditions have been explored to address issues like slow deprotection in aggregated sequences or to offer advantages in terms of toxicity and handling. nih.gov 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger, non-nucleophilic base that can remove the Fmoc group much faster than piperidine, but it requires the addition of a nucleophilic scavenger like piperidine to trap the DBF. peptide.com Other cyclic secondary amines like piperazine (B1678402) and 4-methylpiperidine (B120128) have also been investigated as alternatives to piperidine. nih.govacs.org

Table 2: Common Fmoc Deprotection Reagents

| Reagent | Typical Concentration | Solvent | Key Characteristics |

|---|---|---|---|

| Piperidine (PP) | 20% (v/v) uci.edu | DMF or NMP | Gold standard; acts as base and scavenger. peptide.comacs.org |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 1-5% (v/v) chempep.com | DMF | Stronger, faster base; requires a scavenger. peptide.com |

| Piperazine (PZ) | 5% (w/v) acs.org | NMP | Can reduce diketopiperazine formation. acs.org |

Following the deprotection of the N-terminal Fmoc group, the next Fmoc-protected amino acid, in this case, this compound, is introduced and coupled to the newly liberated amine. This reaction forms a new peptide bond. The efficiency of this coupling step is paramount for the synthesis of a high-quality final peptide.

To facilitate the amide bond formation, the carboxylic acid of the incoming amino acid must be activated. This is typically achieved using in-situ coupling reagents. sigmaaldrich.com These reagents react with the amino acid to form a highly reactive intermediate, such as an active ester, which then readily reacts with the free amine on the peptide-resin. sigmaaldrich.com

Commonly used coupling reagents belong to the aminium/uronium or phosphonium (B103445) salt families. sigmaaldrich.comluxembourg-bio.com Reagents like HBTU, TBTU, and PyBOP generate active esters with 1-hydroxybenzotriazole (B26582) (HOBt). sigmaaldrich.comacs.org However, for more challenging couplings, such as those involving sterically hindered amino acids, more potent reagents are often required. chempep.com HATU, which forms a more reactive HOAt ester, is a highly efficient coupling reagent known for its rapid reaction rates and ability to reduce racemization. sigmaaldrich.compnas.orgbachem.com Other powerful reagents include HCTU, which is based on 6-Cl-HOBt, and COMU, which is based on OxymaPure. luxembourg-bio.combachem.com The choice of base, such as DIPEA or 2,4,6-collidine, is also crucial for the coupling reaction. chempep.com

Given the steric bulk of the styryl side chain, using a highly efficient coupling reagent like HATU would be advantageous for incorporating this compound to ensure the reaction goes to completion. pnas.org

Table 3: Common Coupling Reagents for SPPS

| Reagent | Class | Activating Additive Generated | Key Features |

|---|---|---|---|

| HBTU/TBTU | Aminium | HOBt | Standard, effective for routine couplings. sigmaaldrich.com |

| PyBOP | Phosphonium | HOBt | Phosphonium-based alternative to HBTU. sigmaaldrich.com |

| HATU | Aminium | HOAt | Highly efficient, fast reaction rates, reduces racemization. sigmaaldrich.compnas.org |

| HCTU | Aminium | 6-Cl-HOBt | More reactive than HOBt-based reagents. sigmaaldrich.comluxembourg-bio.com |

The incorporation of sterically demanding amino acids, such as this compound with its bulky styryl group, poses significant challenges in SPPS. nagaseamerica.comresearchgate.net Steric hindrance can impede both the coupling and deprotection steps, leading to incomplete reactions and the formation of deletion sequences (peptides missing one or more amino acids). researchgate.netcpcscientific.com

During the coupling step, the bulky side chain can physically block the approach of the activated amino acid to the N-terminal amine of the growing peptide chain. researchgate.net This can result in slow or incomplete coupling. To overcome this, several strategies can be employed:

Use of potent coupling reagents: As mentioned previously, highly reactive reagents like HATU or COMU can drive the reaction to completion even in sterically hindered cases. chempep.compnas.orgbachem.com

Increased reaction times and double coupling: Allowing the coupling reaction to proceed for a longer duration or performing the coupling step twice can help increase the yield. sigmaaldrich.com

Elevated temperatures: Microwave-assisted SPPS can accelerate coupling reactions and help overcome aggregation, which is often exacerbated by bulky residues. biorxiv.org

Use of amino acid fluorides: Fmoc-amino acid fluorides are highly reactive species that have proven effective for coupling sterically hindered amino acids. nih.gov

Similarly, the deprotection of the Fmoc group can be sluggish when it is adjacent to a bulky residue. peptide.com This can lead to incomplete deprotection and subsequent failure to couple the next amino acid. In such cases, using stronger deprotection conditions, such as a DBU-containing reagent cocktail, or extending the deprotection time may be necessary. peptide.comchempep.com

Peptide aggregation, where growing peptide chains interact with each other to form secondary structures like β-sheets, is another major challenge, particularly in long sequences or those containing hydrophobic and bulky residues. cpcscientific.com Aggregation can render the reactive sites inaccessible, hindering both coupling and deprotection. nih.gov

The final step in SPPS is the cleavage of the synthesized peptide from the solid support and the simultaneous removal of any remaining side-chain protecting groups. vapourtec.comwpmucdn.com In Fmoc-SPPS, this is typically achieved by treating the peptide-resin with a strong acid, most commonly trifluoroacetic acid (TFA). vapourtec.comsigmaaldrich.comgoogle.com

During the TFA treatment, the acid-labile protecting groups (like tBu, Boc, Trt, Pbf) and the linker attaching the peptide to the resin are cleaved, generating highly reactive cationic species. wpmucdn.comsigmaaldrich.com These carbocations can react with nucleophilic side chains of certain amino acids (e.g., Tryptophan, Methionine, Tyrosine, Cysteine), leading to unwanted modifications of the final peptide. sigmaaldrich.com

To prevent these side reactions, a "cleavage cocktail" is used. This is a mixture of TFA and various scavenger reagents that trap the reactive carbocations. wpmucdn.comsigmaaldrich.com The composition of the cleavage cocktail is chosen based on the amino acid composition of the peptide. wpmucdn.com A common and effective general-purpose cleavage cocktail is "Reagent K," which contains TFA, water, phenol, thioanisole, and 1,2-ethanedithiol (B43112) (EDT). sigmaaldrich.com For many peptides, a simpler, less odorous mixture like TFA/triisopropylsilane (TIS)/water is sufficient. sigmaaldrich.comgoogle.com

After cleavage, the resin is filtered off, and the crude peptide is typically precipitated from the TFA solution by adding cold diethyl ether or methyl t-butyl ether. sigmaaldrich.compeptide.com

Table 4: Common Cleavage Cocktails

| Reagent Name | Composition (v/v or w/w) | Application Notes |

|---|---|---|

| Reagent K | TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) sigmaaldrich.com | A universal and robust cocktail for complex peptides. sigmaaldrich.com |

| Reagent B | TFA/Phenol/Water/TIS (88:5:5:2) wpmucdn.com | A common "odorless" alternative. peptide.com |

| TFA/TIS/Water | (95:2.5:2.5) google.com | Sufficient for many peptides without sensitive residues like Cys or Met. sigmaaldrich.comgoogle.com |

Advanced Spectroscopic and Analytical Characterization for Research Applications

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for the detailed characterization of Fmoc-L-Styrylalanine, providing insights into its atomic-level structure and confirming its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of this compound. aocs.org It provides detailed information about the chemical environment of individual atoms, particularly hydrogen (¹H NMR) and carbon (¹³C NMR).

In the analysis of complex organic molecules like this compound, NMR is fundamental for confirming the presence of specific functional groups and their connectivity. nih.gov For Fmoc-protected amino acids, NMR can verify the integrity of both the amino acid side chain and the Fmoc protecting group. sigmaaldrich.com While specific spectral data for this compound is proprietary to individual research and commercial entities, typical ¹H NMR spectra would show characteristic signals for the aromatic protons of the fluorenyl group, the styryl side chain, and the alpha-hydrogen of the amino acid backbone. Similarly, ¹³C NMR would provide distinct signals for each carbon atom, allowing for a complete structural assignment.

Recent advancements have also explored the use of solid-state ¹⁷O NMR spectroscopy for investigating the carboxylic acid moieties in Fmoc-protected amino acids, offering deeper insights into local structure and dynamics. ualberta.ca

Table 1: Expected NMR Data for this compound

| Technique | Expected Chemical Shifts (ppm) | Information Provided |

| ¹H NMR | Aromatic (Fluorenyl & Styryl): ~7.2-7.8, Vinyl: ~6.0-6.5, CH (alpha): ~4.3-4.6, CH₂ (beta & gamma): ~2.5-3.0, NH: ~5.0-5.5 | Confirms the presence and connectivity of all proton-containing functional groups. |

| ¹³C NMR | Carbonyl: ~170-175, Aromatic/Vinyl: ~120-145, Aliphatic: ~30-70 | Provides a carbon map of the molecule, confirming the carbon skeleton. |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Purity

Mass spectrometry is a critical analytical tool for determining the molecular weight of this compound and assessing its purity. This technique ionizes the molecule and measures its mass-to-charge ratio (m/z), providing a highly accurate molecular weight.

The calculated molecular weight for this compound (C₂₆H₂₃NO₄) is approximately 413.47 g/mol , with a monoisotopic mass of about 413.16 g/mol . nih.gov High-resolution mass spectrometry techniques, such as Time-of-Flight (TOF) MS, can confirm this mass with high accuracy, typically within a few parts per million (ppm). lcms.cz This level of precision is crucial for verifying the elemental composition and ensuring that the correct compound has been synthesized. When coupled with liquid chromatography (LC-MS), it becomes a powerful method for identifying and quantifying impurities. lcms.czamadischem.com

Table 2: Mass Spectrometry Data for this compound

| Property | Value | Source |

| Molecular Formula | C₂₆H₂₃NO₄ | nih.govmybiosource.com |

| Molecular Weight | 413.47 g/mol | amadischem.com |

| Monoisotopic Mass | 413.16270821 Da | nih.gov |

UV-Vis Spectroscopy for Fmoc Group Monitoring and Derivative Analysis

UV-Vis spectroscopy is a valuable technique for monitoring the Fmoc protecting group, which exhibits strong ultraviolet absorbance. wikipedia.org This property is extensively used in solid-phase peptide synthesis (SPPS) to quantify the concentration of the Fmoc group. tec5usa.com

The deprotection of the Fmoc group using a base like piperidine (B6355638) releases a dibenzofulvene-piperidine adduct, which has a characteristic absorbance maximum around 300-301 nm. rsc.orgresearchgate.net By measuring the absorbance of the solution after the deprotection step, the loading of the amino acid onto the solid support resin can be accurately determined using the Beer-Lambert law. researchgate.netthermofisher.com The molar extinction coefficient (ε) for the Fmoc adduct is a key parameter in this calculation, with reported values around 7800 M⁻¹cm⁻¹ at 300 nm. rsc.org The high fluorescence of the fluorenyl group also allows for the creation of Fmoc derivatives of otherwise UV-inactive compounds for analysis by reversed-phase HPLC. wikipedia.org

Chiral HPLC for Enantiomeric Purity Determination

For applications in peptide synthesis, the enantiomeric purity of this compound is of paramount importance. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess (ee) of chiral compounds like Fmoc-protected amino acids. phenomenex.comcsfarmacie.cz

The goal is to separate the L-enantiomer from any contaminating D-enantiomer. This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. csfarmacie.cz For many commercially available Fmoc-amino acids, the expected enantiomeric purity is greater than 99.0% ee, with some applications requiring ≥99.8% ee. phenomenex.comphenomenex.com Chiral HPLC offers the speed, sensitivity, and ease of use necessary to achieve this level of precision. phenomenex.com Polysaccharide-based CSPs are commonly used, and method development often involves screening different columns and mobile phase compositions to achieve optimal separation. phenomenex.comphenomenex.com

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are central to both the purification of this compound after synthesis and its subsequent analysis for quality control.

Preparative and Analytical HPLC Applications

High-Performance Liquid Chromatography (HPLC) is a versatile technique used in two primary modes for this compound: analytical and preparative.

Analytical HPLC is used for the qualitative and quantitative analysis of the compound. hplcvials.com It employs smaller columns and is optimized for high resolution to separate the target compound from any impurities or byproducts. hplcvials.comrestek.com This is crucial for assessing the purity of a synthesized batch of this compound. scispace.com

Preparative HPLC , on the other hand, is used for the purification and isolation of the compound. ijcpa.in It utilizes larger columns and is designed to handle larger sample loads to obtain a significant quantity of the purified product. restek.comijcpa.in The goal of preparative HPLC is to isolate the desired compound at a specific purity level in an efficient manner. ijcpa.in While the principles are the same as analytical HPLC, the operational parameters are scaled up. restek.com Often, an analytical method is first developed and then scaled up to a preparative method. restek.comamericanpharmaceuticalreview.com

Table 3: Comparison of Analytical and Preparative HPLC

| Parameter | Analytical HPLC | Preparative HPLC |

| Goal | Identification and Quantification | Isolation and Purification |

| Column ID | Typically ≤ 4.6 mm | Typically 10 - 50 mm or larger |

| Sample Size | Microliter range | Milliliter to Liter range |

| Focus | High resolution and sensitivity | High throughput and recovery |

Optimization of Purification Protocols for this compound and Peptides

The purification of Fmoc-protected amino acids, including this compound, and the peptides synthesized from them is a critical step that directly impacts the purity and yield of the final product. ajpamc.comwaters.com The complexity of crude peptide mixtures, which can contain deletion, truncation, or chemically modified sequences, necessitates robust purification strategies. waters.com

A common approach for the purification of individual Fmoc-amino acids involves recrystallization from a suitable solvent system. For instance, a general protocol for purifying Fmoc-amino acids like Fmoc-Ala-OH, Fmoc-Gly-OH, Fmoc-Leu-OH, and Fmoc-Phe-OH utilizes toluene (B28343). ajpamc.com The process typically involves dissolving the crude Fmoc-amino acid in toluene at an elevated temperature (e.g., 50°C), followed by a controlled cooling and stirring period to induce crystallization. The purified product is then collected by filtration and dried. ajpamc.com A similar principle using an ethanol-water system has also been described for the purification of various N-Fmoc-amino acids. google.com

For peptides, especially those prone to aggregation like self-assembling peptides, purification protocols often require more specialized conditions. nih.gov High-performance liquid chromatography (HPLC) is a cornerstone of peptide purification. waters.com To improve the separation of hydrophobic peptides, which can be challenging, several optimization strategies can be employed. These include adjusting the mobile-phase composition, the choice of modifier (e.g., trifluoroacetic acid), and operating at elevated temperatures. waters.comcem.com For peptides that form aggregates, a protocol involving complete thermal unfolding before HPLC and column heating during the separation can maximize the purification of single-strand peptides. nih.gov Following HPLC, a dialysis step may be necessary to remove residual acidic compounds and other cytotoxic reagents, which is particularly crucial for peptides intended for use in cell culture or therapeutic applications. nih.gov

The table below summarizes key parameters that can be optimized in peptide purification protocols.

| Parameter | Description | Rationale for Optimization |

| Mobile Phase Composition | The mixture of solvents used to elute the peptide from the HPLC column. Typically a gradient of an organic solvent (e.g., acetonitrile) in an aqueous solvent. | Adjusting the gradient slope and solvent composition can improve the resolution between the target peptide and impurities. waters.com |

| Mobile Phase Modifier | An additive, such as trifluoroacetic acid (TFA), included in the mobile phase. | TFA acts as an ion-pairing agent, improving peak shape and resolution for peptides. waters.com |

| Temperature | The temperature at which the HPLC separation is performed. | Elevated temperatures can decrease solvent viscosity and improve mass transfer, potentially leading to faster and more efficient separations. cem.com |

| Column Chemistry | The type of stationary phase within the HPLC column (e.g., C18). | Different column chemistries offer varying selectivities for peptides based on their properties. jascoinc.com |

| Post-Purification Processing | Steps taken after initial purification, such as dialysis or lyophilization. | Essential for removing residual salts and solvents from the purified peptide, ensuring its suitability for downstream applications. nih.gov |

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification process used to enhance the detectability of analytes. youtube.com For compounds that lack a strong chromophore or fluorophore, derivatization can significantly improve sensitivity in analytical techniques like HPLC and mass spectrometry. researchgate.netshimadzu.eu

Pre-column derivatization involves chemically modifying the analyte before it is introduced into the analytical column. jascoinc.com This approach is widely used for the analysis of amino acids, including this compound, to enable highly sensitive fluorescence detection. shimadzu.eu The 9-fluorenylmethoxycarbonyl (Fmoc) group itself is highly fluorescent, which can be advantageous for detection. wikipedia.org However, derivatization with an additional fluorescent tag can further enhance sensitivity.

A common derivatizing agent is 9-fluorenylmethyl chloroformate (FMOC-Cl), which reacts with primary and secondary amino groups under alkaline conditions to form stable, highly fluorescent derivatives. researchgate.net This reaction is typically carried out in a borate (B1201080) buffer at a specific pH (e.g., pH 10.0) at room temperature. researchgate.net The resulting FMOC-amino acid derivatives can then be separated by reversed-phase HPLC and detected by a fluorescence detector. researchgate.net An alternative method involves adsorbing the amino acids onto a solid adsorbent, such as an alkaline silica (B1680970) gel cartridge, before reacting them with FMOC-Cl. nih.gov This approach can reduce the formation of byproducts from the reaction of FMOC-Cl with water. nih.gov

The table below outlines a typical workflow for pre-column derivatization of amino acids for fluorescent detection.

| Step | Description | Key Parameters |

| Sample Preparation | The amino acid sample is dissolved in an appropriate solvent. | Sample concentration, solvent purity. |

| Derivatization Reaction | The amino acid solution is mixed with the derivatizing agent (e.g., FMOC-Cl) in a buffer solution. | Reagent concentration, buffer pH, reaction time, temperature. researchgate.net |

| Separation | The derivatized amino acids are separated using reversed-phase HPLC. | Column type (e.g., C18), mobile phase gradient, flow rate. researchgate.net |

| Detection | The fluorescent derivatives are detected as they elute from the column. | Excitation and emission wavelengths of the fluorophore. researchgate.net |

Imaging mass spectrometry (IMS) is a powerful technique that provides spatial distribution information of molecules within a tissue sample. bitesizebio.comnih.gov On-tissue chemical derivatization (OTCD) is an emerging strategy used in IMS to enhance the detection of molecules that are otherwise difficult to ionize or are present at low concentrations. nih.govresearchgate.net This involves applying a derivatizing reagent directly onto the tissue section prior to mass spectrometry analysis. researchgate.net

While specific protocols for the in-tissue derivatization of this compound are not extensively detailed in the provided search results, the general principles of OTCD can be applied. The goal of OTCD is to chemically tag the target analyte with a moiety that improves its ionization efficiency in techniques like matrix-assisted laser desorption/ionization (MALDI)-IMS. nih.gov This can lead to a significant enhancement in detection sensitivity, sometimes by orders of magnitude. nih.govmdpi.com

The selection of the derivatization reagent and the optimization of its application are critical for successful OTCD. nih.govresearchgate.net The process generally involves spraying the derivatization reagent onto the tissue, followed by an incubation period to allow the reaction to proceed before the application of the MALDI matrix and subsequent analysis. researchgate.net This approach allows for the visualization of the spatial distribution of previously undetectable or poorly detectable molecules within tissues. nih.gov

Applications in Peptide Chemistry and Bioconjugation Research

Incorporation of Fmoc-L-Styrylalanine into Synthetic Peptides

The design of peptides incorporating unnatural amino acids like L-Styrylalanine is a strategic endeavor to enhance their therapeutic potential. A primary goal is to overcome the inherent limitations of natural peptides, such as susceptibility to proteolytic degradation and poor bioavailability. The incorporation of unnatural amino acids can introduce conformational constraints, altering the peptide's three-dimensional structure to favor a bioactive conformation and increase resistance to enzymatic cleavage.

Key design considerations include:

Target-Specific Interactions: The unique side chain of the unnatural amino acid can be designed to create novel interactions with the biological target, potentially increasing binding affinity and specificity.

Conformational Control: The steric bulk and electronic properties of the unnatural side chain can influence local and global peptide conformation, stabilizing secondary structures like α-helices or β-turns.

Metabolic Stability: Modifying the peptide backbone or introducing non-proteinogenic amino acids can block recognition sites for proteases, thereby extending the peptide's half-life in biological systems.

Pharmacokinetic Properties: The physicochemical properties of the unnatural amino acid, such as lipophilicity or charge, can be tuned to improve absorption, distribution, metabolism, and excretion (ADME) profiles.

| Design Principle | Rationale for Incorporating L-Styrylalanine |

| Enhanced Target Binding | The aromatic styryl group can participate in π-π stacking or hydrophobic interactions with the target receptor, potentially increasing binding affinity. |

| Conformational Rigidity | The rigid styryl moiety can restrict the conformational freedom of the peptide backbone, pre-organizing it for optimal target recognition. |

| Increased Proteolytic Stability | The non-natural structure of L-Styrylalanine can hinder recognition and cleavage by proteases, leading to a longer biological half-life. |

| Modulation of Physicochemical Properties | The styryl group increases the hydrophobicity of the peptide, which can influence its solubility, membrane permeability, and overall pharmacokinetic behavior. |

The introduction of L-Styrylalanine can have a significant impact on the conformational preferences and stability of a peptide. The planar and rigid nature of the styryl group can induce specific torsional angles in the peptide backbone, favoring the adoption of well-defined secondary structures. For instance, the steric hindrance imposed by the styryl side chain can promote the formation of turns or helical structures in the peptide chain.

Functional Peptide Design and Engineering

The unique characteristics of this compound make it a valuable tool for the rational design and engineering of peptides with tailored functionalities, leading to the development of novel bioactive molecules and peptidomimetics.

The incorporation of L-Styrylalanine has been explored in the development of various bioactive peptides, including antimicrobial, anticancer, and cell-penetrating peptides. The rationale behind its inclusion is often to enhance the potency, selectivity, and stability of these peptides. For example, in antimicrobial peptides, the increased hydrophobicity from the styryl group can enhance membrane disruption, a key mechanism of action for many of these peptides. In the context of anticancer peptides, the rigidified conformation induced by L-Styrylalanine may lead to a higher affinity for cancer cell-specific receptors.

Table of Bioactive Peptides Incorporating Unnatural Amino Acids

| Peptide Class | Unnatural Amino Acid | Enhancement |

|---|---|---|

| Antimicrobial Peptides | L-Styrylalanine | Increased membrane disruption and proteolytic stability |

| Anticancer Peptides | L-Styrylalanine | Enhanced receptor binding and conformational stability |

Peptidomimetics are compounds that mimic the structure and function of natural peptides but with improved pharmacological properties. nih.gov The incorporation of L-Styrylalanine is a key strategy in peptidomimetic design. By replacing a natural amino acid with L-Styrylalanine, researchers can create analogues with altered backbone conformations and side-chain functionalities. This can lead to peptidomimetics with increased oral bioavailability, improved metabolic stability, and enhanced target affinity. The synthesis of such peptidomimetics often relies on solid-phase techniques, where this compound can be readily incorporated into the growing peptide chain. researchgate.net

Bioconjugation and Chemical Ligation Strategies

The styryl group of L-Styrylalanine provides a versatile chemical handle for bioconjugation and chemical ligation reactions. This functionality allows for the site-specific attachment of other molecules, such as fluorescent dyes, imaging agents, or drug payloads, to the peptide.

The double bond in the styryl group can participate in various chemical reactions, including click chemistry reactions, metathesis, and thiol-ene additions, providing a toolbox of methods for peptide modification. These strategies are crucial for developing peptide-based diagnostics, targeted drug delivery systems, and novel biomaterials.

Furthermore, the unique reactivity of the styryl group can be exploited in chemical ligation strategies for the synthesis of larger proteins. Native chemical ligation (NCL) and related techniques rely on the chemoselective reaction of a C-terminal thioester with an N-terminal cysteine. While not a direct participant in the canonical NCL reaction, the styryl group can be functionalized to carry a latent thioester or a masked cysteine equivalent, enabling its use in sophisticated protein synthesis strategies.

Orthogonal Protecting Group Strategies in Complex Syntheses

The successful synthesis of complex peptides, especially those featuring multiple functional side chains or non-linear structures, relies on an orthogonal protecting group strategy. peptide.com Orthogonality ensures that specific protecting groups can be removed under distinct chemical conditions without affecting other protecting groups present in the molecule.

This compound is fully compatible with the most common orthogonal protection scheme used in modern SPPS: the Fmoc/tBu strategy. In this approach, the Nα-Fmoc group is used for temporary protection of the growing peptide chain's N-terminus and is selectively removed at each synthesis cycle using a mild base, typically piperidine (B6355638). peptide.com The styryl side chain of the alanine (B10760859) derivative is stable to these basic conditions.

Simultaneously, the functional side chains of other amino acids in the sequence (e.g., the carboxyl group of Aspartic Acid or the hydroxyl group of Tyrosine) are protected with acid-labile groups, such as tert-butyl (tBu) or trityl (Trt). sigmaaldrich.com These groups are stable to the piperidine treatment used for Fmoc removal but are cleaved during the final step of peptide cleavage from the resin, which uses a strong acid cocktail, commonly containing trifluoroacetic acid (TFA). The styryl group is also stable to these final acidic cleavage conditions. This compatibility allows for the seamless incorporation of this compound into complex peptide sequences alongside other protected amino acids.

| Protecting Group | Chemical Family | Cleavage Condition | Use in Synthesis with this compound |

| Fmoc | Fluorenylmethyloxycarbonyl | 20% Piperidine in DMF (Base) | Nα-protection of styrylalanine and other amino acids. |

| tBu | tert-Butyl | 95% Trifluoroacetic Acid (TFA) (Acid) | Side-chain protection of Asp, Glu, Ser, Thr, Tyr. |

| Trt | Trityl | 1-5% TFA in DCM (Mild Acid) / 95% TFA | Side-chain protection of Cys, His, Asn, Gln. |

| Boc | tert-Butoxycarbonyl | 95% Trifluoroacetic Acid (TFA) (Acid) | Side-chain protection of Lys, Trp. |

Role in the Synthesis of Complex Molecular Architectures

Beyond linear peptides, this compound is a valuable component for building more intricate molecular structures, including macrocycles and functional biomolecules like synthetic enzymes and vaccines.

Macrocycle Synthesis through Fmoc-SPPS

Peptide macrocycles are of significant interest in drug discovery because their cyclic nature imparts conformational rigidity and increased resistance to enzymatic degradation compared to their linear counterparts. drughunter.comnih.gov One of the most effective methods for synthesizing these structures is through Ring-Closing Metathesis (RCM). nih.gov

The synthesis of a macrocycle using RCM begins with the standard Fmoc-SPPS of a linear peptide precursor that incorporates two olefin-bearing amino acids at strategic positions. nih.govfigshare.com this compound can serve as one of these residues. After the linear sequence is assembled on the solid support, a ruthenium catalyst is introduced, which facilitates an intramolecular reaction between the two alkene side chains, excising ethene and forming a new carbon-carbon double bond that closes the ring. drughunter.comresearchgate.net The choice of catalyst and reaction conditions is critical for achieving high yields. nih.gov This on-resin cyclization is a powerful strategy for efficiently producing complex cyclic peptides.

Building Blocks for Novel Enzymes and Vaccines

The development of synthetic vaccines and novel enzymes often requires the incorporation of non-proteinogenic amino acids to confer specific properties. who.intresearchgate.net this compound can be used as a specialized building block in these contexts.

In synthetic vaccine design, peptide epitopes are often engineered to enhance their stability and immunogenicity. nih.govnih.gov The inclusion of a non-natural amino acid like L-Styrylalanine can protect the peptide from rapid proteolytic degradation in vivo. Furthermore, the styryl side chain can act as a conjugation handle to attach adjuvants or lipid moieties, which can significantly boost the immune response. frontiersin.org

In the field of synthetic biology and enzyme design, researchers construct artificial enzymes or probes to study catalytic mechanisms. researchgate.net Incorporating this compound allows for the precise placement of a reactive and spectroscopically interesting styryl group within the peptide structure. This group can be used as a photo-crosslinking agent to map binding interactions or as a point of attachment for cofactors or other functional groups intended to mimic an enzyme's active site.

Molecular Interactions, Self Assembly, and Supramolecular Chemistry

Non-Covalent Interactions Governing Fmoc-L-Styrylalanine Behavior

The self-assembly and molecular recognition processes of this compound are directed by a combination of π-π stacking, hydrogen bonding, and hydrophobic and electrostatic forces. frontiersin.orgrsc.org The collective action of these weak interactions leads to the formation of stable, ordered supramolecular structures. rsc.orgencyclopedia.pub

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₆H₂₃NO₄ | lookchem.comuni.lu |

| Molecular Weight | 413.47 g/mol | lookchem.comnih.gov |

| Hydrogen Bond Donors | 2 | lookchem.comnih.govsmolecule.com |

| Hydrogen Bond Acceptors | 4 | lookchem.comnih.govsmolecule.com |

| XLogP3 | 5.3 | lookchem.comsmolecule.com |

| Rotatable Bond Count | 8 | lookchem.comnih.gov |

A primary driver for the self-assembly of this compound is the π-π stacking interaction involving its aromatic moieties. smolecule.com The large, electron-rich surface of the fluorenyl group on the Fmoc protector is well-established as a key motif for inducing aggregation through stacking. mdpi.commanchester.ac.ukfrontiersin.org This interaction is complemented by the phenyl ring of the styryl side chain, which can also participate in stacking arrangements. smolecule.com

These interactions typically involve an offset or slipped-stacking arrangement rather than a direct face-to-face overlap. rsc.org This geometry, where the rings are parallel but displaced, maximizes attractive forces and is a common feature in the crystal structures of related Fmoc-amino acids. rsc.org The energy contribution of these interactions is significant in stabilizing the resulting supramolecular structures. mdpi.com The importance of π-π stacking in the self-assembly of Fmoc-peptide systems has been repeatedly demonstrated, where it works in concert with other non-covalent forces to create ordered nanostructures. frontiersin.orgmanchester.ac.uk

This compound possesses functional groups capable of forming robust hydrogen bond networks, which are crucial for the directionality and stability of its self-assembled structures. The molecule contains two hydrogen bond donors—the N-H group of the carbamate (B1207046) and the O-H of the carboxylic acid—and four potential hydrogen bond acceptors in the form of the four oxygen atoms. lookchem.comnih.gov

In the context of Fmoc-peptide self-assembly, hydrogen bonding between the amide functionalities is known to promote the formation of β-sheet-like secondary structures. frontiersin.orgmanchester.ac.uk This intermolecular hydrogen bonding creates a stable, extended backbone that facilitates the organization of the aromatic groups, leading to the formation of fibrillar structures. mdpi.commanchester.ac.uk The carboxylic acid group can also participate in hydrogen bonding, either with other carboxylic acid groups to form dimers or with solvent molecules, depending on the environment and pH. rsc.org The interplay between π-π stacking and hydrogen bonding is synergistic; the hydrogen bonds provide a scaffold that orients the Fmoc groups for effective stacking. frontiersin.orgmanchester.ac.uk

Hydrophobic interactions play a significant role in the aggregation of this compound, particularly in aqueous environments. The large nonpolar surface areas of the fluorenyl and styryl groups are sequestered from water, which provides a thermodynamic driving force for self-assembly. nih.gov This "hydrophobic effect" minimizes the disruption of water's hydrogen-bonding network and is a key factor in the initial stages of protein folding and peptide assembly. nih.gov Even amino acid side chains with some polar character can have significant nonpolar sections that engage in hydrophobic interactions. nih.gov

Electrostatic interactions also modulate the self-assembly process, primarily influenced by the pH of the medium. researchgate.net The carboxylic acid group of this compound has a predicted pKa of approximately 3.77. lookchem.com At pH values above this, the carboxyl group is deprotonated to form a negatively charged carboxylate, introducing electrostatic repulsion that can inhibit or alter the aggregation process. researchgate.netrsc.org Conversely, at lower pH, the neutral carboxylic acid form dominates, reducing electrostatic repulsion and favoring self-assembly. rsc.org These pH-dependent electrostatic forces allow for the tunable control of supramolecular structure formation. nih.gov

Self-Assembly of this compound and Fmoc-Peptides

The combination of the aforementioned non-covalent interactions drives the spontaneous self-assembly of this compound and related Fmoc-peptides into well-defined, functional supramolecular structures. manchester.ac.uknih.gov This process is a cornerstone of bottom-up nanotechnology, allowing for the creation of advanced biomaterials from simple molecular building blocks.

Fmoc-protected amino acids and short peptides are renowned for their ability to self-organize into a variety of hierarchical nanostructures, including nanofibers, nanotubes, and nanovesicles. mdpi.comnih.gov The process typically begins with the aggregation of monomers into smaller seeds, which then elongate into one-dimensional structures like fibers. mdpi.com For Fmoc-derivatives, this assembly is often characterized by the formation of long, entangled fibrillar networks. frontiersin.orgrsc.org

Research on analogous molecules, such as Fmoc-diphenylalanine, shows that these fibers are typically composed of peptides arranged in β-sheet conformations, stabilized by hydrogen bonds, with the Fmoc groups arranged on the exterior, interacting via π-π stacking. mdpi.commanchester.ac.uk These nanofibers are the fundamental building blocks of larger macroscopic materials like gels. mdpi.com The morphology and properties of these self-assembled structures can be precisely controlled by modifying the molecular structure or adjusting external conditions like pH, solvent, or temperature. rsc.orgnih.gov

A significant outcome of the self-assembly of this compound and its peptide analogues is the formation of supramolecular gels. smolecule.comrsc.org When the concentration of the Fmoc-amino acid exceeds a critical gelation concentration, the self-assembled nanofibers form a three-dimensional network that entraps a large volume of solvent, resulting in a viscoelastic, self-supporting gel. rsc.orgresearchgate.net

Hydrogels: In aqueous solutions, these are known as hydrogels. The formation of Fmoc-peptide hydrogels is often triggered by a change in pH, which reduces electrostatic repulsion and allows the fiber network to form. mdpi.comnih.gov These materials are highly hydrated and biocompatible, making them attractive for applications in tissue engineering and drug delivery. manchester.ac.uknih.gov The mechanical properties and stability of these hydrogels can be tuned by altering the peptide sequence or concentration. rsc.orgrsc.org

Organogels: this compound is also capable of forming organogels by immobilizing organic solvents. smolecule.com The ability of a molecule to act as an "ambidextrous gelator," forming gels in both water and organic solvents, has been reported for similar Fmoc-amino acid derivatives. rsc.org In organogels, the same non-covalent interactions—π-π stacking and hydrogen bonding—are responsible for creating the fibrillar network. rsc.orgmdpi.com The choice of solvent can significantly influence the morphology of the fibers and the mechanical properties of the resulting gel. mdpi.com

Factors Influencing Self-Assembly Morphology and Properties (e.g., Salt Concentration)

External factors can significantly modulate the self-assembly process of Fmoc-amino acids and peptides, leading to different morphologies and properties of the resulting nanomaterials. While direct studies on the effect of salt concentration on this compound self-assembly are not extensively documented, research on analogous Fmoc-peptide systems provides critical insights.

For instance, a study on the salt-induced hydrogelation of a negatively charged Fmoc-tripeptide, Fmoc-FFpY, demonstrated that the presence and concentration of salt (NaCl) are pivotal. nih.gov In this system, the gelation process is initiated by the electrostatic interactions between the peptide's phosphate (B84403) groups and the sodium ions (Na⁺). nih.gov This initial interaction facilitates the subsequent self-assembly, which is stabilized by hydrogen bonds between peptide backbones and π-π stacking of the aromatic Fmoc and phenyl units. nih.gov The rheological properties and the size of the resulting nanofibers were found to be directly modulated by the NaCl concentration. nih.gov

Table 1: Analogous System: Influence of NaCl Concentration on Fmoc-FFpY Hydrogel Properties

| NaCl Concentration | Resulting Morphology | Rheological Properties |

| Low | Dispersed peptides | No gel formation |

| Critical Concentration | Nanofibrillar network | Formation of a stable hydrogel |

| High | Denser nanofibrillar hydrogels | Increased viscoelasticity |

This table is based on findings from a study on Fmoc-FFpY and is presented as an analogous system to illustrate the potential effects of salt concentration. nih.gov

Theoretical and Computational Studies of Molecular Self-Assembly

Theoretical and computational methods, particularly molecular dynamics simulations, are powerful tools for understanding the mechanisms of self-assembly at the atomic level. nih.gov These approaches can elucidate the structure-property-function relationships that are key to designing novel nanomaterials. nih.gov

Molecular Dynamics Simulations in Supramolecular Systems

Molecular dynamics (MD) simulations have been effectively used to investigate the self-assembly of various Fmoc-peptide systems. researchgate.net For example, simulations of Fmoc-diphenylalanine (Fmoc-FF) have shown that the dipeptides, initially dispersed in an aqueous solution, rapidly self-assemble into well-ordered cylindrical nanostructures. researchgate.net The primary driving force identified in these simulations is the π-π stacking interaction between the fluorenyl rings of the Fmoc groups. researchgate.net

A combined experimental and computational approach on Fmoc-dipeptides has further highlighted the utility of MD simulations. rsc.org By comparing the relative stabilities of different models, researchers can construct detailed atomistic models of the most stable self-assembled structures. rsc.org These simulations provide information on the specific interactions involved in the hierarchical supramolecular self-assembly. rsc.org

For this compound, it can be hypothesized that MD simulations would reveal a similar dominant role for the Fmoc-Fmoc interactions. The extended conjugation provided by the styryl group might lead to stronger or more specific π-π stacking arrangements compared to Fmoc-phenylalanine, potentially resulting in more stable or morphologically distinct nanostructures. Coarse-grained MD simulations on other Fmoc-amino acids have shown that even subtle differences in the side chain can lead to significant variations in the final assembled morphologies, such as the formation of crystalline versus amorphous structures. rsc.orgrsc.org

Structure-Property-Function Relationships in Assembled Nanomaterials

Understanding the relationship between the molecular structure of the building blocks, the architecture of the self-assembled nanomaterials, and their resulting function is a central goal of supramolecular chemistry. acs.org The self-assembly of Fmoc-amino acids can lead to various nanostructures, such as nanofibers, nanoparticles, and hydrogels, each with unique properties and potential applications. reading.ac.ukacs.org

Research on the co-assembly of different Fmoc-protected aromatic amino acids has shown that it is possible to control the final morphology. For instance, while Fmoc-Tyr-OH and Fmoc-Phe-OH individually form nanofibers, their co-assembly with Fmoc-Trp-OH, which forms nanoparticles, results in the formation of nanoparticles. acs.org This indicates that one component can act as an inhibitor for the fibrillar growth of another, demonstrating a clear structure-property relationship where the composition of the building blocks dictates the final nanostructure. acs.org Such structural transformations are valuable for tailoring materials for specific applications; for example, nanofibers are often explored for tissue engineering, whereas nanoparticles are investigated as drug nanocarriers. acs.org

For this compound, its unique chemical structure, featuring the extended styryl group, likely imparts specific properties to its self-assembled materials. The enhanced aromatic surface area could lead to hydrogels with different mechanical strengths or optical properties compared to those formed from Fmoc-phenylalanine. The ability to form distinct and controllable architectures is fundamental to harnessing these materials for advanced applications. researchgate.net

Derivatization and Functionalization Strategies of Fmoc L Styrylalanine

Post-Synthetic Modifications and Side-Chain Functionalization

Post-synthetic modification (PSM) refers to the chemical alteration of a peptide after its primary sequence has been assembled. This approach is invaluable for introducing functionalities that are incompatible with the conditions of peptide synthesis. For peptides containing Fmoc-L-Styrylalanine, the styryl group is a prime target for a range of modifications.

The chemical modification of peptides is a critical area of research in chemical biology and drug discovery. ntu.ac.uk While many PSM methods target the heteroatom-containing side chains of natural amino acids (like lysine (B10760008) or cysteine), strategies for modifying hydrocarbon side chains, such as the styryl group, are of increasing interest. ntu.ac.ukresearchgate.net The alkene and the aromatic ring of the styryl moiety are amenable to various chemical reactions. For instance, the double bond can potentially undergo reactions like epoxidation, dihydroxylation, or serve as a dienophile in Diels-Alder cycloadditions.

A notable strategy for modifying analogous structures is the palladium-catalyzed olefination of phenylalanine residues already incorporated into a peptide chain. ntu.ac.uk This demonstrates that the aromatic portion of such side chains can be accessed for further functionalization. Research has shown that various N-terminal protecting groups commonly used in peptide synthesis, including Boc, Fmoc, and Cbz, are compatible with these Pd-catalyzed C-H functionalization conditions. ntu.ac.uk This compatibility is crucial as it allows for the direct modification of the peptide without the need for extensive protecting group manipulation.

Furthermore, late-stage functionalization techniques are increasingly applied to peptides to introduce specific probes or modify their properties. researchgate.net For example, methods for the trifluoromethylthiolation of tyrosine and tryptophan residues have been developed, highlighting the potential for introducing unique chemical groups onto aromatic side chains. researchgate.net By analogy, the styryl group of this compound could be targeted for similar late-stage modifications to fine-tune the biophysical properties of the resulting peptide.

Table 1: Potential Post-Synthetic Modification Strategies for the Styryl Side Chain

| Reaction Type | Target Moiety | Potential Outcome |

| Olefin Metathesis | Alkene | Dimerization, cross-metathesis with other olefins |

| Epoxidation | Alkene | Introduction of an epoxide ring for further nucleophilic attack |

| Dihydroxylation | Alkene | Formation of a vicinal diol |

| Heck Coupling | Aromatic Ring | Further arylation or vinylation |

| Cycloadditions | Alkene/Arene | Formation of complex cyclic structures |

| Hydroarylation | Alkene | C-C bond formation with various aryl groups researchgate.net |

C-H Functionalization Approaches for Aryl-Alanine Derivatives

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful tool in organic synthesis, offering an atom-economical way to create complex molecules. For aryl-alanine derivatives like this compound, C-H functionalization provides a direct route to modify both the aliphatic backbone and the aromatic side chain.

Palladium-catalyzed reactions are at the forefront of C-H functionalization. researchgate.netacs.org Research has demonstrated the arylation of unactivated β-C(sp³)–H bonds of alanine (B10760859) derivatives using palladium catalysts, often directed by an auxiliary group attached to the N-terminus. researchgate.netrhhz.net For instance, the 8-aminoquinoline (B160924) (AQ) amide has been successfully used as a directing group to achieve regioselective β-C(sp³)-H arylation with a variety of aryl iodides. researchgate.net This strategy allows for the synthesis of novel β-aryl-α-amino acids. researchgate.net

The selectivity of these reactions can be finely tuned through the choice of ligands. rhhz.net Ligand-controlled arylation of β-C(sp³)-H bonds can yield either mono- or di-arylated products. A pyridine-derived ligand, for example, promotes mono-arylation, while a quinoline-based ligand can lead to di-arylation. rhhz.net This provides a programmable approach to synthesizing β-disubstituted aromatic α-amino acids. researchgate.net

Beyond the β-position, methods have been developed for the functionalization of more remote C-H bonds. By selecting appropriate directing groups, arylation can be guided to the γ and δ positions of amino acid precursors. researchgate.netrsc.org These strategies significantly expand the diversity of unnatural amino acids that can be synthesized and incorporated into peptides. researchgate.net A notable example involves a palladium-catalyzed C-H olefination protocol for phenylalanine residues within peptides, which is compatible with standard protecting groups like Fmoc and Boc. ntu.ac.uk This post-synthetic approach highlights the feasibility of modifying the aryl group of phenylalanine-like residues directly within a peptide sequence.

Table 2: C-H Functionalization Methods for Alanine and Aryl-Alanine Derivatives

| Method | Catalyst/Reagent | Directing Group | Position Functionalized | Reference |

| Mono-Arylation | Pd(OAc)₂ | 8-Aminoquinoline (AQ) | β-C(sp³)–H | researchgate.net |

| Mono-Arylation | Pd(OAc)₂ | 2-Thiomethylaniline | β-C(sp³)–H | acs.org |

| Di-Arylation | Pd(OAc)₂ / Ligand L3 | 8-Aminoquinoline (AQ) | β-C(sp³)–H | rhhz.net |

| Olefination | Pd(OAc)₂ / Ag₂CO₃ | N-Acetyl | Phenyl C-H (ortho) | ntu.ac.uk |

| Arylation | Pd(OAc)₂ | Picolinamide | δ-C(sp³)–H | rsc.org |

Development of Novel Linkers and Anchoring Strategies for Solid-Phase Applications

Solid-phase peptide synthesis (SPPS) is the standard method for assembling peptides, and the choice of linker—the chemical moiety connecting the nascent peptide to the solid support—is critical for a successful synthesis. mdpi.com For a specialized amino acid like this compound, selecting an appropriate linker and anchoring strategy is essential to ensure high yield and purity, especially if subsequent on-resin modifications are planned.

In Fmoc-based SPPS, several types of linkers are commonly used to produce C-terminal peptide acids or amides. sigmaaldrich.com

Benzyl Alcohol-Type Linkers (e.g., Wang, HMPA): These are used for synthesizing peptide acids. However, they can be susceptible to side reactions, particularly diketopiperazine formation if the first two amino acids are sterically unhindered. sigmaaldrich.com

Trityl-Type Linkers (e.g., 2-Chlorotrityl Chloride Resin): These highly acid-labile linkers are advantageous for synthesizing fully protected peptide fragments. mdpi.comsigmaaldrich.com Cleavage with dilute acid (e.g., 1-2% TFA) releases the peptide while keeping side-chain protecting groups intact. mdpi.com Their steric bulk also helps to suppress side reactions like diketopiperazine formation. sigmaaldrich.com

Amide-Forming Linkers (e.g., Rink Amide, Sieber): These linkers are used to generate C-terminal peptide amides. The Sieber amide linker is particularly useful for producing protected peptide amides as it is cleaved under very mild acidic conditions (e.g., 1% TFA). iris-biotech.de

A significant advancement in linker technology is the development of "safety-catch" linkers. mdpi.comnih.gov These linkers are stable to the standard conditions of both Fmoc and Boc SPPS but can be "activated" by a specific chemical transformation, rendering them labile to cleavage. nih.gov This dual compatibility provides exceptional flexibility. For example, a sulfoxide-based linker is stable to both acid (TFA) and base (piperidine). After the peptide is fully assembled, the sulfoxide (B87167) can be reduced to a sulfide, which then makes the linker susceptible to acid-catalyzed cleavage. nih.gov This strategy would be highly beneficial when working with this compound, as it would allow for complex, multi-step on-resin modifications of the styryl side chain before the final cleavage from the support.

Table 3: Comparison of Linkers for Solid-Phase Synthesis

| Linker Type | Cleavage Condition | Final Product | Key Features | Reference |

| Wang | Strong Acid (e.g., 95% TFA) | Peptide Acid | Standard linker for peptide acids. sigmaaldrich.com | sigmaaldrich.com |

| 2-Chlorotrityl | Dilute Acid (e.g., 1-2% TFA) | Protected Peptide Acid | Very acid-sensitive; suppresses side reactions. mdpi.comsigmaaldrich.com | mdpi.comsigmaaldrich.com |

| Rink Amide | Strong Acid (e.g., 95% TFA) | Peptide Amide | Standard linker for peptide amides. iris-biotech.de | iris-biotech.de |

| Sieber Amide | Mild Acid (e.g., 1% TFA) | Protected Peptide Amide | Less sterically hindered than Rink; ideal for protected amides. iris-biotech.de | iris-biotech.de |

| Safety-Catch (e.g., SCAL) | Activation step, then cleavage | Peptide Acid or Amide | Orthogonal to both Fmoc and Boc chemistries; allows on-resin modifications. nih.gov | nih.gov |

Future Research Directions and Outlook

Emerging Synthetic Methodologies for Non-Canonical Amino Acids

The synthesis of non-canonical amino acids (ncAAs) like Fmoc-L-Styrylalanine is a rapidly evolving field, with new methods promising greater efficiency and diversity.

Recent breakthroughs include the development of synergistic photobiocatalytic methods. ucsb.edu These approaches merge the worlds of synthetic photochemistry and biocatalysis to create novel catalytic reactions. ucsb.edu A photocatalyst, activated by visible light, generates a reactive intermediate that collaborates with an enzyme-activated natural amino acid substrate. ucsb.edu This innovative process is stereoselective, allowing for the precise "shape" of the resulting amino acid to be controlled. ucsb.edu

Cell-free protein synthesis (CFPS) has also emerged as a powerful platform for incorporating ncAAs. nih.govfrontiersin.org CFPS systems offer an open environment, eliminating the cell membrane barrier and allowing for the precise manipulation of components. frontiersin.org This is particularly advantageous for incorporating molecules that have limited transport across cell membranes. frontiersin.org Strategies to eliminate competition from endogenous amino acids and engineer translation factors have significantly boosted the efficiency of ncAA incorporation in these systems. nih.govfrontiersin.org Furthermore, in vitro aminoacylation methods can be readily combined with CFPS, greatly expanding the variety of ncAAs that can be utilized. nih.govfrontiersin.org

Another promising avenue is the use of genomically recoded organisms. mdpi.com For instance, a strain of E. coli, C321.ΔA, has been engineered to no longer recognize the UAG stop codon, which significantly improves the efficiency of ncAA incorporation compared to wild-type strains. mdpi.com The development of other chassis with modified genomes will further broaden the range of hosts available for producing proteins with ncAAs. mdpi.com

| Method | Description | Advantages |

| Synergistic Photobiocatalysis | Merges synthetic photochemistry and biocatalysis to create new catalytic reactions for ncAA synthesis. ucsb.edu | Stereoselective, allows for novel products, and can streamline existing processes. ucsb.edu |

| Cell-Free Protein Synthesis (CFPS) | An in vitro protein synthesis system that allows for the efficient incorporation of ncAAs. nih.govfrontiersin.org | Open system, precise control over components, suitable for toxic reagents and difficult-to-express proteins. frontiersin.org |

| Genomically Recoded Organisms | Organisms with altered genetic codes to facilitate the incorporation of ncAAs. mdpi.com | Higher efficiency of ncAA incorporation. mdpi.com |

Advanced Applications in Bio-Inspired Materials Development

The unique properties of this compound make it a valuable component in the creation of advanced, bio-inspired materials. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is known for its ability to promote self-assembly in amino acids and short peptides due to its hydrophobicity and aromaticity. rsc.orgresearchgate.net This self-assembly can lead to the formation of hydrogels with excellent biocompatibility and enhanced mechanical properties. researchgate.net

These bio-inspired materials have a wide range of potential applications. rsc.org The development of materials that can deliver anti-inflammatory peptides for tissue engineering or drugs for cancer treatment is an active area of research. unimelb.edu.au Self-assembling peptide systems and grafted peptide layers can be designed to control interfacial properties and the aggregation of nanoparticles. unimelb.edu.au